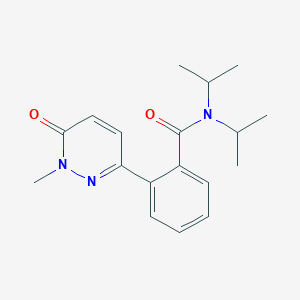

N,N-diisopropyl-2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including oxidation reactions, reductions, and functional group transformations. For instance, the oxidative cleavage of N-C bonds in certain benzamide derivatives has been studied in detail, highlighting the intricate processes involved in modifying such compounds (Baggiolini, Dewald, & Aebi, 1969). Additionally, the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides showcases the diversity of methods available for creating complex benzamide derivatives (Gangapuram & Redda, 2009).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those resembling N,N-diisopropyl-2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzamide, has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. These analyses reveal the geometries, electronic structures, and intermolecular interactions critical to their reactivity and properties. For example, intermolecular interactions in antipyrine-like derivatives have been characterized, providing insights into the stabilization mechanisms within crystals of these compounds (Saeed et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives span a wide range, from intermolecular interactions to complex cyclization reactions. The reactivity of these compounds under various conditions elucidates their potential in synthetic chemistry and material science. For instance, the synthesis of aromatic amide and carboxyl functionalized polymers through chain-end functionalization demonstrates the versatility of benzamide derivatives in polymer science (Summers & Quirk, 1998).

Wissenschaftliche Forschungsanwendungen

Oxidative Metabolism in Liver Microsomes

Research on the oxidative metabolism of similar compounds to N,N-diisopropyl-2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzamide has been conducted. One study focused on N-isopropyl-alpha-(2-methylhydrazino)-p-toluamide hydrochloride (procarbazine) and its metabolism by rat liver microsomes. The major microsomal metabolite produced was identified as the azo derivative, N-isopropyl-α-(2-methylazo)-p-toluamide, which can convert to p-formyl-N-isopropylbenzamide and methylhydrazine under acidic conditions (Dunn, Lubet, & Prough, 1979).

Potential in Antimicrobial Applications

New benzamide-based compounds, including those similar to N,N-diisopropyl-2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzamide, have been studied for their antimicrobial properties. For instance, new benzo[a]phenoxazine based fluorophores showed significant antifungal activities against Saccharomyces cerevisiae, indicating potential for antimicrobial applications (Frade et al., 2007).

Role in Pharmacokinetics and Tissue Distribution

The pharmacokinetics and tissue distribution of similar compounds have been extensively studied. For example, the novel ALK5 inhibitor, 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, showed promising results in suppressing renal and hepatic fibrosis, and its plasma half-lives and bioavailability in various animals were investigated (Kim et al., 2008).

Applications in Chemical Synthesis

In chemical synthesis, compounds similar to N,N-diisopropyl-2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzamide have been utilized. For example, the Rh-catalyzed oxidative coupling between primary and secondary benzamides and alkynes led to the synthesis of polycyclic amides, indicating the utility of such compounds in synthesizing complex chemical structures (Song et al., 2010).

Inhibition of Monoamine Oxidase

Monoamine oxidase inhibition by similar compounds has been observed. N-isopropyl-α-(2-methylhydrazino)-p-toluamide significantly inhibited guinea pig liver monoamine oxidase, indicating potential therapeutic effects in the treatment of diseases related to monoamine oxidase activity (de Vita, Hahn, & Oliverio, 1965).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(1-methyl-6-oxopyridazin-3-yl)-N,N-di(propan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c1-12(2)21(13(3)4)18(23)15-9-7-6-8-14(15)16-10-11-17(22)20(5)19-16/h6-13H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYFQHHLHSAKEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C2=NN(C(=O)C=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diisopropyl-2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(3-chlorobenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5550128.png)

![2-bromo-N-(2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B5550170.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-chlorobenzoyl)oxime]](/img/structure/B5550176.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5550180.png)

![2-[2-(1,9-dioxaspiro[5.5]undec-4-ylamino)ethyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B5550196.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5550200.png)

![7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5550212.png)

![7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5550243.png)